Cefpirome
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Overview
Description
Cefpirome sulfate is a fourth-generation cephalosporin antibiotic. It is a semisynthetic, broad-spectrum antibiotic that inhibits bacterial cell wall synthesis. This compound sulfate is highly active against Gram-negative bacteria, including Pseudomonas aeruginosa, and Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cefpirome sulfate is synthesized through a series of chemical reactions involving the formation of a β-lactam ring bound to a dihydrothiazine ring. The synthesis involves the use of various reagents and conditions to achieve the desired product. One method involves the use of microwave reactions at different power levels and durations, followed by mixing and filtering to obtain the final product .
Industrial Production Methods: The industrial production of this compound sulfate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as reaction, filtration, and purification to obtain the final product with a purity of over 99.9% .
Chemical Reactions Analysis
Types of Reactions: Cefpirome sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and effectiveness as an antibiotic.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound sulfate include disodium hydrogen phosphate dihydrate, phosphoric acid, acetonitrile, and acetone. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures .
Major Products Formed: The major products formed from the reactions of this compound sulfate include its degradation products, which are pharmacologically inactive. These degradation products are formed under conditions such as acid, alkaline, photo, and oxidative stress .
Scientific Research Applications
Cefpirome sulfate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical methods such as HPLC and TLC. In biology and medicine, this compound sulfate is used to study bacterial resistance and the effectiveness of antibiotics. It is also used in the development of new antibiotics and in the treatment of various bacterial infections .
Mechanism of Action
Cefpirome sulfate exerts its effects by binding to penicillin-binding proteins (PBPs) involved in the final phase of peptidoglycan synthesis in bacterial cell walls. This binding inhibits the transpeptidation step of peptidoglycan synthesis, leading to the inhibition of cell wall biosynthesis and ultimately causing bacterial cell death .
Comparison with Similar Compounds
Cefpirome sulfate is unique among cephalosporins due to its broad-spectrum activity and high effectiveness against both Gram-negative and Gram-positive bacteria. Similar compounds include other fourth-generation cephalosporins such as cefepime and cefquinome. These compounds share similar mechanisms of action but may differ in their spectrum of activity and pharmacokinetic properties .
List of Similar Compounds:- Cefepime
- Cefquinome
- Cefpiroma
- Cefpiromum
Properties
CAS No. |
84957-29-9 |
---|---|
Molecular Formula |
C22H22N6O5S2 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H22N6O5S2/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32)/b26-15+/t16-,20-/m1/s1 |
InChI Key |
DKOQGJHPHLTOJR-PUIFZAHNSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-] |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-] |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-] |
Appearance |
Solid powder |
Key on ui other cas no. |
84957-29-9 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-((2,3-cyclopenteno-1-pyridinium)methyl)-7-(2-syn-methoximino-2-(2-aminothiazole-4-yl)acetamido)ceph-3-em-4-carboxylate cefpirome cefpirome sulfate Cefrom HR 810 HR-810 Metran |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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